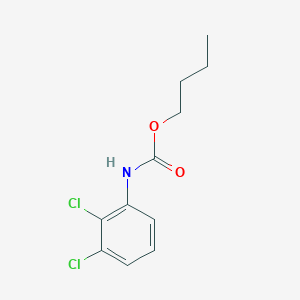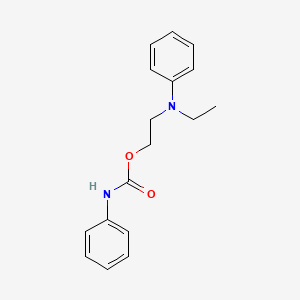
Butyl N-(2,3-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N-(2,3-dichlorophenyl)carbamate is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.138 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(2,3-dichlorophenyl)carbamate typically involves the reaction of 2,3-dichloroaniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl N-(2,3-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 2,3-dichloroaniline and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Butyl N-(2,3-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl N-(2,3-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichlorophenyl N-(3-chlorophenyl)carbamate
- 3-Chlorophenyl N-(2,4-dichlorophenyl)carbamate
- 2-Chlorophenyl N-(2,4-dichlorophenyl)carbamate
- 4-Chlorophenyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
Butyl N-(2,3-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring and the presence of the butyl group.
Propiedades
Número CAS |
67648-26-4 |
|---|---|
Fórmula molecular |
C11H13Cl2NO2 |
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
butyl N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-3-7-16-11(15)14-9-6-4-5-8(12)10(9)13/h4-6H,2-3,7H2,1H3,(H,14,15) |
Clave InChI |
UDJDNQBVCNBTBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)


![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)

![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)


